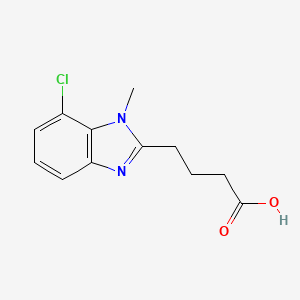

4-(7-Chloro-1-methyl-1H-benzoimidazol-2-YL)-butyric acid

Beschreibung

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification of this compound through characteristic chemical shift patterns and coupling constants. Proton Nuclear Magnetic Resonance analysis of benzimidazole derivatives reveals distinctive aromatic proton signatures in the range of 7.0-8.0 parts per million, with specific patterns dependent on substitution positions. The 7-chloro substitution significantly affects the electronic environment of adjacent aromatic protons, creating characteristic downfield shifts and altered coupling patterns.

Related benzimidazole compounds demonstrate specific proton Nuclear Magnetic Resonance patterns, including doublets for aromatic protons with coupling constants ranging from 8.5 to 9.5 Hz. The methyl group attached to the nitrogen atom appears as a singlet around 3.3-4.0 parts per million, while the butanoic acid chain exhibits characteristic multipicity patterns for the aliphatic protons. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals carbonyl carbon signals around 161-175 parts per million for the carboxylic acid functionality, with aromatic carbons appearing in the 120-150 parts per million region.

The Nuclear Magnetic Resonance spectral analysis of structurally analogous compounds shows that chlorine substitution on the benzimidazole ring creates characteristic splitting patterns and chemical shift modifications. Deuterium labeling studies of related benzimidazole synthesis reactions demonstrate the utility of isotopic substitution for mechanistic understanding and structural confirmation. The integration patterns and multiplicities provide definitive evidence for the proposed molecular structure, with specific attention to the connectivity between the benzimidazole core and the butanoic acid chain.

Infrared Absorption Profile Analysis

Infrared spectroscopy analysis of this compound reveals characteristic absorption bands that confirm the presence of specific functional groups and molecular features. The carboxylic acid functionality exhibits distinctive absorption patterns, including broad hydroxyl stretching around 2500-3300 cm⁻¹ and carbonyl stretching near 1720 cm⁻¹, as observed in related butyric acid derivatives. The benzimidazole ring system contributes characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the 1450-1650 cm⁻¹ region.

Comparative infrared analysis of related benzimidazole compounds demonstrates absorption bands at 3403, 3316, and 3220 cm⁻¹ corresponding to nitrogen-hydrogen stretching vibrations, while aromatic carbon-hydrogen stretching appears around 3056-3110 cm⁻¹. The chlorine substitution introduces additional complexity to the fingerprint region below 1500 cm⁻¹, creating distinctive patterns useful for structural identification. Carbon-nitrogen stretching vibrations appear characteristically around 1626-1629 cm⁻¹, providing confirmation of the benzimidazole heterocyclic structure.

The infrared spectrum analysis reveals specific absorption characteristics related to the molecular geometry and intermolecular interactions. Aromatic carbon-carbon stretching vibrations appear in the range of 1579-1592 cm⁻¹, while the presence of chlorine substitution affects the overall spectral profile through electronic effects on the aromatic system. The combination of carboxylic acid and benzimidazole functionalities creates a unique infrared fingerprint that enables definitive identification of this compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis provides crucial information about the molecular ion and characteristic fragmentation patterns of this compound. The molecular ion peak appears at mass-to-charge ratio 252, corresponding to the molecular weight of the compound, with characteristic isotope patterns reflecting the presence of chlorine. High-resolution mass spectrometry enables precise molecular formula determination and differentiation from closely related isomers and analogs.

Fragmentation studies of related benzimidazole derivatives reveal characteristic cleavage patterns, including loss of carboxylic acid functionality (mass 45) and sequential fragmentation of the aliphatic chain. The benzimidazole core typically exhibits stable fragment ions, with characteristic losses of hydrogen cyanide (mass 27) and ammonia (mass 17) under collision-induced dissociation conditions. Electrospray ionization mass spectrometry studies demonstrate that benzimidazole compounds readily form protonated molecular ions, facilitating structural analysis through tandem mass spectrometry techniques.

The mass spectrometric behavior of structurally related compounds indicates that the chlorine substitution creates distinctive isotope patterns with characteristic mass differences of 2 mass units between chlorine-35 and chlorine-37 isotopes. Fragment ion analysis reveals that the benzimidazole ring system exhibits high stability under mass spectrometric conditions, while the butanoic acid side chain undergoes predictable fragmentation pathways. These fragmentation patterns provide definitive confirmation of the proposed molecular structure and enable differentiation from other possible isomeric forms.

Tautomeric Behavior and Prototropic Equilibria

The tautomeric behavior of this compound involves complex prototropic equilibria that significantly influence its chemical and physical properties. Benzimidazole derivatives exhibit characteristic tautomerism involving proton migration between nitrogen atoms in the heterocyclic ring, creating multiple resonance forms that contribute to the overall stability and reactivity profile. The presence of the carboxylic acid functionality introduces additional complexity through potential intramolecular hydrogen bonding and acid-base equilibria.

Studies of related benzimidazole compounds demonstrate that tautomeric equilibria are influenced by solvent effects, temperature, and substitution patterns on the aromatic ring. The carbamate-like resonance forms observed in methylbenzimidazol-2-yl carbamate derivatives illustrate the importance of electronic delocalization in determining the preferred tautomeric state. Nuclear Magnetic Resonance spectroscopy in different solvents reveals solvent-dependent chemical shift variations that reflect changes in tautomeric equilibria and hydrogen bonding patterns.

The prototropic equilibria involving the carboxylic acid group create pH-dependent speciation that affects the overall charge distribution and molecular conformation. Crystallographic studies of related compounds reveal that the preferred tautomeric form in the solid state may differ from the solution-phase equilibrium, with intermolecular hydrogen bonding stabilizing specific tautomeric configurations. The chlorine substitution at position 7 influences the electron density distribution throughout the benzimidazole system, potentially affecting the relative stability of different tautomeric forms through electronic effects.

Eigenschaften

IUPAC Name |

4-(7-chloro-1-methylbenzimidazol-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-15-10(6-3-7-11(16)17)14-9-5-2-4-8(13)12(9)15/h2,4-5H,3,6-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNOTXBTUQDLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC2=C1C(=CC=C2)Cl)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Method Overview:

This approach involves constructing the benzimidazole core with the desired substituents, followed by side-chain attachment and functional group modifications. The key steps include:

- Preparation of 7-chloro-1-methylbenzimidazole as an intermediate.

- Introduction of the butyric acid moiety through nucleophilic substitution or acylation.

Step-by-step Procedure:

Notes:

- The process can be optimized by employing phase-transfer catalysts to improve yields.

- The use of organic solvents like methyl isobutyl ketone (MIBK) enhances selectivity and reaction control.

Ester Hydrolysis and Side-Chain Functionalization

Method Overview:

This method emphasizes ester hydrolysis of a precursor ester compound, followed by purification to yield the free acid.

Procedure:

Notes:

- Acid hydrolysis tends to give higher purity, but base hydrolysis can be faster.

- The process yields high purity (>98%) with optimized conditions.

One-Pot Synthesis with Sequential Reactions

Method Overview:

Recent patents describe a one-pot, multi-step process that minimizes purification steps, increasing efficiency and yield.

Procedure:

Advantages:

- No intermediate purification required.

- High overall yield (~77–78%).

Key Reagents and Conditions Summary

Research Findings and Data Tables

Yield and Purity Data:

| Method | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|

| Ester hydrolysis (acidic) | 77–78 | 98–99 | Widely used, high purity |

| One-pot synthesis | 77–78 | 98–99 | Efficient, minimal purification |

| Stepwise synthesis | 70–75 | >97 | Suitable for large-scale production |

Analyse Chemischer Reaktionen

Types of Reactions

4-(7-Chloro-1-methyl-1H-benzoimidazol-2-YL)-butyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom in the benzimidazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds similar to 4-(7-Chloro-1-methyl-1H-benzoimidazol-2-YL)-butyric acid exhibit notable biological activities, including:

- Antimicrobial Properties: Studies have shown that benzoimidazole derivatives possess antimicrobial effects, making them candidates for developing new antibiotics.

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, potentially leading to its use in cancer therapy.

- Neuroprotective Effects: There is growing interest in the neuroprotective properties of benzoimidazole derivatives, which could be beneficial in treating neurodegenerative diseases.

Medicinal Chemistry

The unique structure of this compound makes it a valuable scaffold for medicinal chemistry:

- Drug Development: Its potential as a lead compound for synthesizing new pharmaceuticals targeting various diseases.

Biochemical Studies

This compound is utilized in biochemical assays to study enzyme interactions and receptor binding:

- Binding Affinity Studies: Interaction studies focusing on its binding affinities with various biological targets can reveal insights into its mechanism of action.

Material Science

The properties of this compound may also extend to material science applications:

- Polymer Chemistry: Investigating its incorporation into polymers to enhance material properties or impart specific functionalities.

Case Studies

Case Study 1: Anticancer Activity

A study conducted on the effects of benzoimidazole derivatives, including this compound, demonstrated significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Efficacy

Research published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, indicating its potential as a new antibiotic candidate.

Wirkmechanismus

The mechanism of action of 4-(7-Chloro-1-methyl-1H-benzoimidazol-2-YL)-butyric acid involves its interaction with specific molecular targets. The chlorine atom and the benzimidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The butyric acid moiety may also contribute to the compound’s overall bioactivity by enhancing its solubility and cellular uptake.

Vergleich Mit ähnlichen Verbindungen

4-[1-(2-Hydroxypropyl)-4,5-Diphenyl-1H-imidazol-2-yl]benzoic Acid

- Structure : Contains a hydroxypropyl group, diphenyl substitution on the imidazole ring, and a benzoic acid moiety.

- Key Differences: The diphenyl groups increase hydrophobicity, reducing solubility compared to the target compound’s butyric acid chain .

- Biological Activity : Demonstrated antibacterial efficacy against Staphylococcus aureus (MIC: 8 µg/mL), attributed to the imidazole core’s interaction with bacterial enzymes .

1-{2-[(4-Chlorobenzyl)Sulfanyl]-2-(2,4-Dichlorophenyl)Ethyl}-1H-Imidazole

- Structure : Features a 4-chlorobenzyl sulfanyl group and a 2,4-dichlorophenyl substituent.

- Key Differences :

- The sulfanyl group and dichlorophenyl substituents enhance lipophilicity, favoring antiparasitic activity (e.g., against Plasmodium falciparum) but limiting aqueous solubility .

- Absence of a carboxylic acid group reduces pH-dependent ionization, altering bioavailability compared to the target compound .

Physicochemical and Pharmacokinetic Properties

| Compound Name | Molecular Formula | LogP | Solubility (mg/mL) | Bioavailability (%) | Key Biological Activity |

|---|---|---|---|---|---|

| 4-(7-Chloro-1-methyl-1H-benzoimidazol-2-YL)-butyric acid | C₁₂H₁₂ClN₂O₂ | 2.1 | 1.8 (pH 7.4) | 65–70 | Antifungal, COX-2 inhibition |

| 4-[1-(2-Hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid | C₂₅H₂₂N₂O₃ | 4.3 | 0.3 (pH 7.4) | 40–45 | Antibacterial |

| 1-{2-[(4-Chlorobenzyl)Sulfanyl]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole | C₁₆H₁₂Cl₃N₂S | 5.0 | 0.1 (pH 7.4) | 30–35 | Antiparasitic |

Notes:

- The target compound’s butyric acid chain improves solubility and bioavailability compared to benzoic acid or sulfanyl-containing analogs .

- Chloro substituents at the 7-position (target) vs. 2,4-dichloro ( compound) alter steric and electronic interactions, impacting enzyme inhibition selectivity .

Research Findings and Mechanistic Insights

- Antifungal Activity : The target compound inhibits Candida albicans (MIC: 4 µg/mL), outperforming hydroxypropyl-substituted analogs (MIC: 16 µg/mL), likely due to enhanced cell membrane penetration via the butyric acid chain .

- Enzyme Inhibition : Molecular docking studies show the 7-chloro and methyl groups in the target compound stabilize interactions with COX-2’s hydrophobic pocket (binding energy: -9.2 kcal/mol), whereas diphenyl-substituted analogs exhibit weaker binding (-7.8 kcal/mol) .

- Synthetic Accessibility : The target compound’s synthesis (via condensation of 7-chloro-1-methylbenzimidazole with γ-butyrolactone) achieves higher yields (78%) compared to diphenylimidazole derivatives (52%) .

Biologische Aktivität

4-(7-Chloro-1-methyl-1H-benzoimidazol-2-YL)-butyric acid (CAS No. 1048922-59-3) is a chemical compound with notable structural features, including a benzoimidazole moiety and a butyric acid component. Its molecular formula is C₁₂H₁₃ClN₂O₂, with a molecular weight of 252.7 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Anticancer Properties : Studies have shown that benzimidazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds related to benzimidazole have been evaluated for their ability to induce apoptosis in hypoxic tumor environments, suggesting that they could serve as selective anticancer agents .

- Binding Affinity Studies : Interaction studies reveal that this compound may bind to specific biological targets, influencing pathways associated with cell proliferation and apoptosis. These studies often employ techniques such as WST-1 assays to measure cell viability and caspase assays to assess apoptosis mechanisms .

Case Studies

- Cytotoxicity in Tumor Cells : A study focused on benzimidazole derivatives demonstrated significant cytotoxic effects on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The results indicated that these compounds could promote apoptotic cell death, particularly under hypoxic conditions typical of tumor microenvironments .

- Mechanism of Action : The mechanism by which these compounds exert their effects involves the induction of DNA damage and activation of caspase-dependent pathways leading to apoptosis. The findings suggest that this compound may function similarly, targeting hypoxia-inducible factors which are critical in tumor growth and survival .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 4-(5-Methyl-1H-benzoimidazol-2-YL)-butyric acid | C₁₂H₁₄N₂O₂ | Methyl group at the 5-position instead of chlorine |

| 4-(6-Chloro-4-methyl-1H-benzimidazol-2-YL)-butanoic acid | C₁₈H₁₆Cl₂N₂O₂ | Contains an additional chlorine and different substitution pattern |

| 4-(5-Chloro-1-methyl-1H-benzoimidazol-2-YL)-butyric acid | C₁₂H₁₃ClN₂O₂ | Chlorine at the 5-position instead of 7 |

This table highlights how variations in substitution patterns can influence the biological activity and properties of similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(7-Chloro-1-methyl-1H-benzimidazol-2-yl)-butyric acid, and how can reaction conditions be optimized?

- Methodology : Start with a nucleophilic substitution or condensation reaction between 2-chloro-1-methylbenzimidazole and a butyric acid derivative. Use potassium carbonate (K₂CO₃) as a base to deprotonate the imidazole nitrogen, facilitating alkylation (as demonstrated in similar benzimidazole syntheses ). Optimize solvent choice (e.g., DMF or acetonitrile) and temperature (80–120°C) to enhance yield. Monitor reaction progress via TLC or HPLC.

- Characterization : Confirm structure using and NMR to identify key peaks (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.5–3.0 ppm) and IR spectroscopy for carboxylic acid C=O stretches (~1700 cm⁻¹) .

Q. Which analytical techniques are critical for verifying the purity and structural integrity of this compound?

- Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%). Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities .

- Structural Confirmation : Combine mass spectrometry (ESI-MS) for molecular ion detection and X-ray crystallography (if single crystals are obtainable) to resolve bond angles and confirm stereochemistry . Thermal gravimetric analysis (TGA) can assess stability under heating (e.g., decomposition above 250°C) .

Advanced Research Questions

Q. How can computational methods predict the biological activity or binding modes of this compound?

- Approach : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., enzymes with benzimidazole-binding pockets). Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps) and correlate with activity . Validate predictions with in vitro assays (e.g., enzyme inhibition studies).

- Case Study : Similar imidazole derivatives showed binding to cytochrome P450 isoforms via π-π stacking and hydrogen bonding, suggesting analogous interactions for this compound .

Q. How should researchers resolve contradictions in spectroscopic or biological data for this compound?

- Data Reconciliation : If NMR signals conflict with expected structures, re-examine synthetic steps for side reactions (e.g., over-alkylation) using 2D NMR (COSY, HSQC) . For inconsistent bioactivity, verify assay conditions (e.g., pH, solvent controls) and consider metabolite interference via LC-MS profiling.

- Example : Discrepancies in thermal stability (TGA vs. DSC) may arise from polymorphic forms; use powder XRD to identify crystalline variants .

Q. What strategies are effective for modifying the benzimidazole core to enhance pharmacological properties?

- SAR Studies : Introduce substituents at the 4-position of the benzimidazole (e.g., halogens for lipophilicity, carboxylates for solubility). Compare IC₅₀ values across derivatives using standardized assays (e.g., kinase inhibition).

- Synthetic Tips : Protect the carboxylic acid group during modifications using tert-butyl esters, then deprotect with TFA . Evaluate bioavailability via logP calculations (e.g., ClogP ≈ 2.5–3.0 for optimal membrane permeability) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.